molecular formula C8H14N2O5 B6223319 (2S)-4-carbamoyl-2-[(2R)-2-hydroxypropanamido]butanoic acid CAS No. 2763741-14-4

(2S)-4-carbamoyl-2-[(2R)-2-hydroxypropanamido]butanoic acid

Cat. No. B6223319
CAS RN: 2763741-14-4
M. Wt: 218.2
InChI Key:
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Description

(2S)-4-carbamoyl-2-[(2R)-2-hydroxypropanamido]butanoic acid, or (2S)-4-carbamoyl-2-hydroxypropionamide, is an organic compound that has been studied in various scientific applications. It is a derivative of the amino acid alanine, and is often referred to as alanine carbamate. This compound has been used in a number of biochemical and physiological studies, as well as in laboratory experiments.

Scientific Research Applications

((2S)-4-carbamoyl-2-[(2R)-2-hydroxypropanamido]butanoic acid)-4-carbamoyl-2-hydroxypropionamide has been studied in a variety of scientific research applications. It has been used in the study of enzyme-catalyzed reactions, as well as in the study of protein structure and function. It has also been used in the study of molecular recognition, as well as in the study of receptor-ligand interactions. Additionally, (this compound)-4-carbamoyl-2-hydroxypropionamide has been used in the study of enzyme inhibition and drug design.

Mechanism of Action

The mechanism of action of ((2S)-4-carbamoyl-2-[(2R)-2-hydroxypropanamido]butanoic acid)-4-carbamoyl-2-hydroxypropionamide is not fully understood. However, it is believed that this compound acts as an inhibitor of enzymes, such as proteases and kinases, by binding to their active sites. Additionally, it is believed that (this compound)-4-carbamoyl-2-hydroxypropionamide may also interact with receptors and other molecules, such as proteins, to modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of (this compound)-4-carbamoyl-2-hydroxypropionamide are not fully understood. However, it has been shown to inhibit the activity of enzymes, such as proteases and kinases, as well as to modulate the activity of receptors and other molecules, such as proteins. Additionally, (this compound)-4-carbamoyl-2-hydroxypropionamide has been shown to have anti-inflammatory and anti-oxidant properties.

Advantages and Limitations for Lab Experiments

The advantages of using ((2S)-4-carbamoyl-2-[(2R)-2-hydroxypropanamido]butanoic acid)-4-carbamoyl-2-hydroxypropionamide in laboratory experiments include its low cost, its high solubility in aqueous solutions, and its ability to inhibit the activity of enzymes and modulate the activity of receptors and other molecules. Additionally, this compound is relatively non-toxic and is not known to cause any adverse effects. However, there are some limitations to using (this compound)-4-carbamoyl-2-hydroxypropionamide in laboratory experiments. For example, the compound is relatively unstable, and its activity can be affected by changes in pH or temperature. Additionally, the compound can be difficult to synthesize in large quantities.

Future Directions

There are a number of potential future directions for the use of ((2S)-4-carbamoyl-2-[(2R)-2-hydroxypropanamido]butanoic acid)-4-carbamoyl-2-hydroxypropionamide. For example, the compound could be used in the development of novel drugs, such as inhibitors of enzymes or modulators of receptors and other molecules. Additionally, the compound could be used in the study of enzyme-catalyzed reactions, protein structure and function, molecular recognition, and receptor-ligand interactions. Additionally, the compound could be used in the development of new methods for synthesizing and purifying the compound. Finally, the compound could be used in the development of new methods for studying the biochemical and physiological effects of the compound.

Synthesis Methods

The synthesis of ((2S)-4-carbamoyl-2-[(2R)-2-hydroxypropanamido]butanoic acid)-4-carbamoyl-2-hydroxypropionamide is generally achieved through a three-step process. The first step involves the reaction of alanine with cyanuric chloride in the presence of a base, such as sodium carbonate or potassium carbonate. This reaction results in the formation of an alanine carbamate intermediate. The second step involves the addition of a reducing agent, such as sodium borohydride or sodium cyanoborohydride, to the alanine carbamate intermediate to form (this compound)-4-carbamoyl-2-hydroxypropionamide. The final step involves the hydrolysis of the (this compound)-4-carbamoyl-2-hydroxypropionamide to form alanine and carbon dioxide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-4-carbamoyl-2-[(2R)-2-hydroxypropanamido]butanoic acid involves the protection of the carboxylic acid group, followed by the addition of the amine and hydroxyl groups. The protected intermediate is then deprotected to yield the final product.", "Starting Materials": [ "Butanoic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "N-tert-butoxycarbonyl-L-asparagine", "2-hydroxypropanoic acid", "Diisopropylethylamine (DIPEA)", "Triethylamine (TEA)", "Methanol", "Ethyl acetate", "Acetic acid", "Hydrochloric acid", "Sodium hydroxide", "Sodium bicarbonate", "Water" ], "Reaction": [ "Step 1: Protection of Butanoic Acid", "Butanoic acid is reacted with N-tert-butoxycarbonyl-L-asparagine in the presence of DCC and NHS to form the protected intermediate.", "Step 2: Addition of Amine Group", "The protected intermediate is then reacted with ammonia or an amine derivative to form the amide bond.", "Step 3: Addition of Hydroxyl Group", "The amide intermediate is then reacted with 2-hydroxypropanoic acid in the presence of DIPEA or TEA to form the hydroxyl group.", "Step 4: Deprotection", "The protected intermediate is then deprotected using hydrochloric acid or sodium hydroxide to yield the final product, (2S)-4-carbamoyl-2-[(2R)-2-hydroxypropanamido]butanoic acid." ] }

CAS RN

2763741-14-4

Molecular Formula

C8H14N2O5

Molecular Weight

218.2

Purity

95

Origin of Product

United States

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